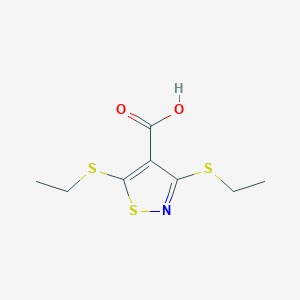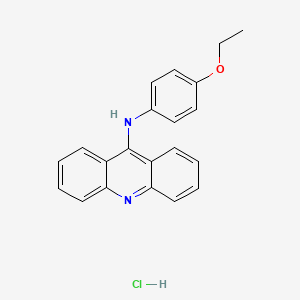
N-(4-ethoxyphenyl)-9-acridinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-9-acridinamine hydrochloride, commonly known as Acriflavine, is a fluorescent dye that has been used in various scientific research applications. It was first synthesized in the early 1900s and has since been used for its antimicrobial, antiparasitic, and antitumor properties. Acriflavine is a highly effective dye that has been used in a variety of biological and biochemical studies.
Mécanisme D'action
The mechanism of action of Acriflavine is not fully understood. However, it is believed to inhibit DNA synthesis by intercalating between the base pairs of DNA. Acriflavine has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Acriflavine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and parasites. Acriflavine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Acriflavine has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Acriflavine has several advantages for use in lab experiments. It is a highly effective fluorescent dye that can be used to label DNA, RNA, and proteins. Acriflavine is also a potent antimicrobial agent that can be used to treat bacterial and fungal infections. However, Acriflavine has some limitations. It is toxic to cells at high concentrations and can cause DNA damage. Additionally, Acriflavine is not effective against all types of bacteria and parasites.
Orientations Futures
There are several future directions for research on Acriflavine. One area of research is the development of new synthetic methods for Acriflavine and its derivatives. Another area of research is the investigation of the mechanism of action of Acriflavine and its interactions with DNA and other biomolecules. Additionally, Acriflavine has shown promise as an antitumor agent and further research is needed to explore its potential use in cancer therapy. Finally, there is a need for the development of new formulations of Acriflavine that can be used in clinical settings.
In conclusion, N-(4-ethoxyphenyl)-9-acridinamine hydrochloride, or Acriflavine, is a highly effective fluorescent dye that has been extensively used in various scientific research applications. It has been shown to have antimicrobial, antiparasitic, and antitumor properties. Acriflavine has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on Acriflavine, including the development of new synthetic methods, investigation of its mechanism of action, and exploration of its potential use in cancer therapy.
Méthodes De Synthèse
Acriflavine is synthesized through a series of chemical reactions. The starting material is acridine, which is then reacted with ethyl iodide to form 9-ethylacridine. This compound is then reacted with 4-ethoxyaniline to form N-(4-ethoxyphenyl)-9-acridinamine. Finally, the compound is treated with hydrochloric acid to form Acriflavine hydrochloride.
Applications De Recherche Scientifique
Acriflavine has been extensively used in various scientific research applications. It has been used as a fluorescent dye to study DNA, RNA, and proteins. Acriflavine has also been used as an antimicrobial agent to treat bacterial and fungal infections. It has been used to treat various parasitic infections, including malaria and trypanosomiasis. Additionally, Acriflavine has been studied for its antitumor properties.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)acridin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O.ClH/c1-2-24-16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21;/h3-14H,2H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMULIADPFGXXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acridin-9-yl(4-ethoxyphenyl)amine, chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

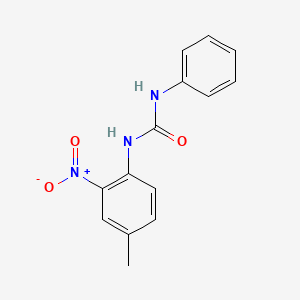
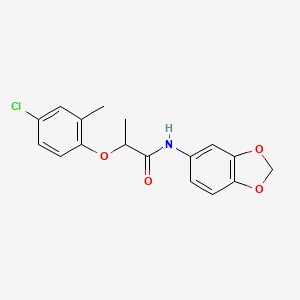

![ethyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4897315.png)
![3-chloro-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4897318.png)

![3-[2-(4-morpholinyl)-2-thioxoethyl]aniline](/img/structure/B4897329.png)
![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897332.png)
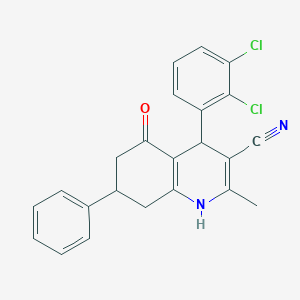
![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4897364.png)

![1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B4897376.png)
![4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)
